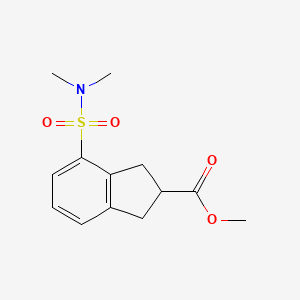
methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with a complex structure that includes a sulfamoyl group, a dihydroindene ring, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroindene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfamoyl group: This step involves the reaction of the dihydroindene intermediate with a sulfamoylating agent, such as N,N-dimethylsulfamoyl chloride, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions on the dihydroindene ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(N,N-dimethylsulfamoyl)benzoate: Similar structure but with a benzoate instead of an indene ring.
Methyl 4-(N,N-dimethylsulfamoyl)phenylacetate: Similar structure with a phenylacetate group.
Uniqueness
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the dihydroindene ring, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
methyl 4-(dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-14(2)19(16,17)12-6-4-5-9-7-10(8-11(9)12)13(15)18-3/h4-6,10H,7-8H2,1-3H3 |
Clave InChI |
UDXQIQMAUDDKFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=CC2=C1CC(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


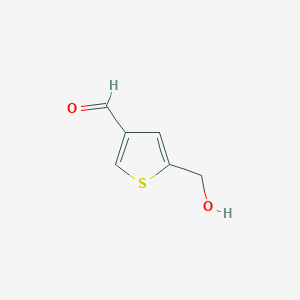
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
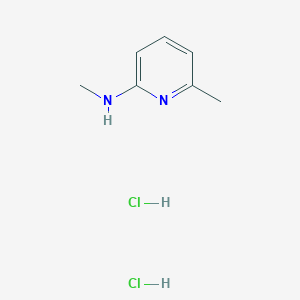
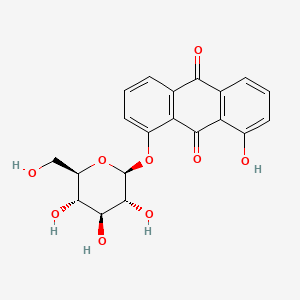
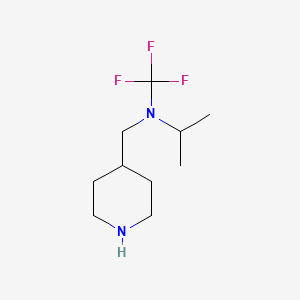
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
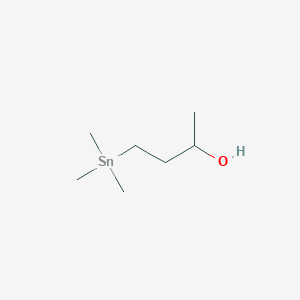
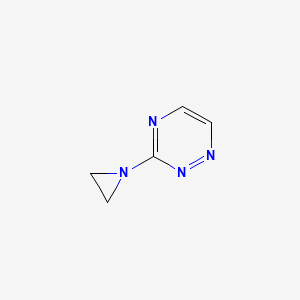
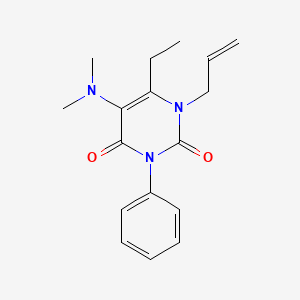
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)
